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Compound of Interest

Compound Name: 9-OH-risperidone

Cat. No.: B018639

Audience: Researchers, scientists, and drug development professionals.

Introduction 9-Hydroxy-risperidone (paliperidone), the primary active metabolite of risperidone,
is a second-generation antipsychotic agent widely used in the treatment of schizophrenia.[1][2]
Its therapeutic efficacy is believed to be mediated through a combination of potent antagonism
at central Dopamine D2 (D2) and Serotonin 5-HT2A receptors.[3] Quantifying the engagement

of 9-OH-risperidone with these central nervous system (CNS) targets is crucial for optimizing

dosing strategies, ensuring therapeutic efficacy, and minimizing dose-related side effects, such
as extrapyramidal symptoms (EPS).[3][4]

Receptor Occupancy (RO) studies, particularly using Positron Emission Tomography (PET),
are the gold standard for measuring target engagement in vivo. These studies typically involve
administering the unlabeled drug (9-OH-risperidone) and then using a specific radiolabeled
ligand (tracer) to measure the percentage of target receptors blocked by the drug. This note
provides an overview of the principles, protocols, and key data associated with the use of
radiolabeled ligands in 9-OH-risperidone receptor occupancy studies.

Mechanism of Action: Dz and 5-HT2A Antagonism The therapeutic activity of 9-OH-risperidone
in schizophrenia is proposed to result from its combined antagonist activity at D2 and 5-HT2A
receptors.[3] By blocking D2 receptors in the mesolimbic pathway, it alleviates the positive
symptoms of schizophrenia. The simultaneous blockade of 5-HT2A receptors is thought to
contribute to its efficacy against negative symptoms and to lower the risk of EPS compared to
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first-generation antipsychotics.[5] 9-OH-risperidone also shows affinity for ai and o2
adrenergic receptors and Hi histaminergic receptors, but not for cholinergic muscarinic or 3-

adrenergic receptors.[3]
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Caption: Proposed mechanism of 9-OH-risperidone action via antagonism of Dz and 5-HT2A

receptors.

Data Presentation

Quantitative data from in vitro and in vivo studies are essential for understanding the

pharmacological profile of 9-OH-risperidone.

Table 1: In Vitro Receptor Binding Affinities of Paliperidone This table summarizes the reported
binding constants (Ki/Kd) of paliperidone for its primary targets and other receptors. Lower

values indicate higher affinity.
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Receptor Binding Constant (Ki/Kd) Range (nM)
Serotonin 5-HT2A 0.22 - 1.21]3]

Dopamine D2 2.8-6.6[3]

ai-Adrenergic 1.3-11[3]

Histamine Hi 3.4 - 34[3]

Table 2: Human D2 and 5-HT2A Receptor Occupancy from PET Studies This table presents in
Vivo receptor occupancy data in humans, correlating drug dose and plasma concentration with

target engagement measured by PET.
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Drug . Plasma Mean
. Time Post- .
Formulation & Receptor 5 Concentration Occupancy
ose

Dose (ng/mL) (%)
Paliperidone IR 1

D2 25h N/A 48%[6][7]
mg
Paliperidone ER

D2 22h N/A 64%][6][7]
6 mg
Paliperidone IR 1

5-HT2A 45h 51-6.0 65%[6][7]
mg
Risperidone LAI* o

D2 Post-injection N/A 71.0%[8][9]
25 mg
Risperidone LAl o

D2 Pre-injection N/A 54.0%[8][9]
25 mg
Risperidone LAI* o

D2 Post-injection N/A 74.4%[8][9]
50 mg
Risperidone LAI* o

D2 Pre-injection N/A 65.4%[8][9]
50 mg
Risperidone LAl L

D2 Post-injection N/A 81.5%[8][9]
75 mg
Risperidone LAI* o

D2 Pre-injection N/A 75.0%[8][9]

75 mg

1ILong-Acting Injectable; plasma levels reflect the active moiety (risperidone + 9-OH-
risperidone).

Table 3: Pharmacokinetic-Pharmacodynamic (PK-PD) Parameters for D2 Receptor Occupancy
The ED-so represents the plasma concentration of the drug required to achieve 50% receptor
occupancy, a key parameter in dose-finding studies.
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Drug/Active Moiety

Radiotracer

Brain Region

EDso (ng/mL)

Risperidone + 9-OH-

) ) [1*C]Jraclopride Striatum 11.06[8][9][10]
Risperidone
Risperidone + 9-OH- ) ]

) ) [*1C]raclopride Striatum 9.15[11][12]
Risperidone
Risperidone + 9-OH- _

_ _ [*CIMNPA Striatum 8.32[11][12]
Risperidone

o ] ~45-80 ng/mL for 60-

Paliperidone [8F]fallypride Caudate/Putamen

80% occupancy[13]

Experimental Protocols

Protocol 1: In Vivo D2/5-HT2A Receptor Occupancy Measurement using PET

This protocol describes a typical PET study to determine the receptor occupancy of orally

administered 9-OH-risperidone in human subjects.

1. Objective: To quantify the percentage of Dz and 5-HT2A receptors occupied in the human

brain at clinically relevant doses and plasma concentrations of 9-OH-risperidone.

2. Materials:

e Drug: 9-OH-risperidone (Paliperidone) oral formulation (e.g., extended-release tablets).

o Radiotracers:

o For D2 receptors: [**C]raclopride (moderate affinity, suitable for striatum).[8][14]

o For 5-HT2A receptors: [11C]M100,907 or [*1C]N-methylspiperone ([**CJNMSP).[6][7][15]

e Equipment: PET scanner, automated blood sampler, HPLC system for metabolite analysis,

equipment for venous catheter insertion.

3. Procedure:
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e Subject Selection: Recruit healthy volunteers or patients with schizophrenia.[8][9] Obtain
informed consent. Perform a full medical and psychiatric screening.

» Study Design: Employ a within-subject design. Each subject undergoes a baseline PET scan
(drug-free) and one or more post-dose PET scans.[6][8]

e Baseline PET Scan:

o Position the subject in the PET scanner with a head-fixation device to minimize movement.
[11]

o Perform a transmission scan for attenuation correction.[11]
o Administer a bolus injection of the radiotracer (e.g., ~370 MBq of [*C]raclopride).
o Acquire dynamic PET data for 60-90 minutes.[11][14]

o Collect arterial or venous blood samples throughout the scan to determine plasma
radioactivity and for metabolite correction.

o Drug Administration: Administer a single oral dose of 9-OH-risperidone. For steady-state
studies, administer the drug daily for a specified period before the post-dose scan.[6][8]

e Post-Dose PET Scan:

o Perform the scan at the predicted time of maximum plasma concentration (Tmax) or other
relevant time points.[6][7]

o Repeat the PET scan procedure exactly as described for the baseline scan.

o Collect venous blood samples at multiple time points to establish the pharmacokinetic
profile of 9-OH-risperidone.[11]

o Data Analysis:

o Reconstruct PET images and co-register them with individual MRI scans for anatomical
localization of regions of interest (ROIs), such as the striatum (for D2) and frontal cortex
(for 5-HT2A).
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o Generate time-activity curves for each ROI.

o Calculate the binding potential (BP_ND) for the baseline (BP_ND _baseline) and post-dose
(BP_ND_drug) scans using an appropriate kinetic model (e.g., simplified reference tissue
model).

o Calculate receptor occupancy (RO) using the formula: RO (%) = 100 * (BP_ND_baseline -
BP_ND_drug) / BP_ND_baseline

o Correlate the calculated RO with the plasma concentrations of 9-OH-risperidone at the
time of the scan to determine PK-PD relationships, such as the EDso.[12]
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Caption: General experimental workflow for an in vivo PET receptor occupancy study.
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Protocol 2: Ex Vivo Autoradiography for Receptor Occupancy in Rodents
This protocol provides a method for assessing receptor occupancy in preclinical animal models.

1. Objective: To determine the dose-dependent occupancy of D2 and 5-HT2A receptors by 9-
OH-risperidone in specific brain regions of rats or guinea pigs.[5][16]

. Materials:
Animals: Wistar rats or guinea pigs.[5][16]
Drug: 9-OH-risperidone.
Radiotracers: e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors.
Equipment: Cryostat, phosphor imaging plates or film, microscope, image analysis software.
. Procedure:

Drug Administration: Administer various doses of 9-OH-risperidone (e.g., via subcutaneous
injection) to different groups of animals. Include a vehicle-only control group.[16]

Radiotracer Injection: At a specified time after drug administration (e.g., 2 hours), administer
the radiolabeled ligand intravenously.[16]

Tissue Collection: At the time of peak brain uptake of the radiotracer, euthanize the animals
and rapidly excise the brains. Freeze the brains immediately in isopentane cooled with dry
ice.

Sectioning: Cut thin (e.g., 20 um) coronal brain sections using a cryostat. Mount the sections
onto microscope slides.

Autoradiography:

o Appose the dried slides to a phosphor imaging plate or autoradiographic film in a light-tight
cassette.

o Expose for a duration determined by the specific activity of the tracer.
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o Develop the film or scan the imaging plate to visualize the distribution of the radioligand.

o Data Analysis:
o Quantify the optical density in ROIs (e.g., striatum, cortex) using image analysis software.

o Calculate receptor occupancy for each dose group relative to the vehicle control group:
RO (%) = 100 * (Control_Binding - Dosed_Binding) / Control_Binding

o Plot the dose-occupancy curve to determine the EDso for each receptor.[16]

The Therapeutic Window

PET occupancy studies have been instrumental in defining the "therapeutic window" for
antipsychotics. For D2 receptors, an occupancy of 65-70% is generally considered necessary
for optimal clinical efficacy, while occupancy above 80% is associated with a significantly
increased risk of EPS.[4] 9-OH-risperidone’s high affinity for 5-HT2A receptors may widen this
therapeutic window, allowing for effective treatment with a lower incidence of motor side
effects.[5]

Caption: The therapeutic window for D2 receptor occupancy by antipsychotics.

Conclusion Receptor occupancy studies using radiolabeled ligands are indispensable tools in
the clinical development of 9-OH-risperidone. They provide direct evidence of target
engagement in the CNS, enabling the establishment of clear dose-response and PK-PD
relationships. The data generated from these studies are critical for selecting optimal clinical
doses that maximize therapeutic benefit while minimizing the risk of adverse effects, ultimately
leading to safer and more effective treatments for patients with schizophrenia.
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BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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